Fluclotizolam

Vue d'ensemble

Description

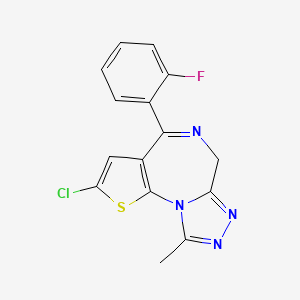

Le fluclotizolam est un dérivé de la thiénotriazolodiazépine qui a été synthétisé pour la première fois en 1979. Il est classé comme une nouvelle benzodiazépine, ce qui signifie qu'il s'agit d'un dépresseur du système nerveux central. Bien qu'il n'ait jamais été commercialisé, il a été vendu comme une drogue de synthèse et a été identifié de manière définitive pour la première fois en 2017 .

Applications De Recherche Scientifique

Fluclotizolam has been studied primarily in the context of its pharmacological properties as a central nervous system depressant. It has been used in research to understand the effects of novel benzodiazepines on the GABA_A receptor, which is the primary target for benzodiazepines. Additionally, it has been used in forensic toxicology to identify and characterize new psychoactive substances .

Mécanisme D'action

Target of Action

Fluclotizolam, a thienotriazolodiazepine derivative , primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibiting neuronal excitability and reducing anxiety, making them the primary target for benzodiazepines .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA-A receptors . It binds to an allosteric site on these receptors, enhancing their response to the neurotransmitter GABA . This potentiation of GABA activity results in increased inhibition of neuronal activity, leading to the compound’s anxiolytic and sedative effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the activity of GABA-A receptors, this compound increases the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability and results in the calming effects associated with this compound .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, as well as by factors such as its lipid solubility and protein binding .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal activity . This results in a range of effects, including reduced anxiety, sedation, and muscle relaxation . It’s important to note that these effects can vary based on dosage and individual physiological factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as alcohol or opioids, can potentiate the effects of this compound, leading to increased central nervous system depression . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s effects .

Méthodes De Préparation

La synthèse du fluclotizolam remonte aux années 1970. La voie de synthèse implique la formation de la structure centrale de la thiénotriazolodiazépine. Les détails spécifiques sur les conditions de réaction et les méthodes de production industrielle ne sont pas largement disponibles dans le domaine public. On sait que la synthèse implique plusieurs étapes, y compris la formation de composés intermédiaires qui sont ensuite cyclisés pour former le produit final .

Analyse Des Réactions Chimiques

Le fluclotizolam, comme les autres benzodiazépines, peut subir diverses réactions chimiques :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le this compound peut être réduit pour former différents produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut conduire à la formation de divers dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le this compound a été étudié principalement dans le contexte de ses propriétés pharmacologiques en tant que dépresseur du système nerveux central. Il a été utilisé dans la recherche pour comprendre les effets des nouvelles benzodiazépines sur le récepteur GABA_A, qui est la cible principale des benzodiazépines. De plus, il a été utilisé en toxicologie médico-légale pour identifier et caractériser de nouvelles substances psychoactives .

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur GABA_A, un important récepteur de neurotransmetteur inhibiteur dans le cerveau. En se liant à ce récepteur, le this compound améliore les effets inhibiteurs du GABA, ce qui entraîne une diminution de l'excitabilité neuronale. Cela se traduit par les effets sédatifs, anxiolytiques et anticonvulsivants généralement associés aux benzodiazépines .

Comparaison Avec Des Composés Similaires

Le fluclotizolam est structurellement similaire à d'autres thiénotriazolodiazépines telles que l'étizolam, le flualprazolam et le flubromazolam. Comparé à ces composés, le this compound est réputé être 2 à 3 fois plus puissant que l'étizolam . Les caractéristiques structurales uniques du this compound, telles que la présence d'un groupe fluorophényle, contribuent à son profil pharmacologique distinct.

Composés similaires

- Étizolam

- Flualprazolam

- Flubromazolam

- Clotizolam

- Deschloroclotizolam

Propriétés

IUPAC Name |

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336484 | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-15-8 | |

| Record name | Fluclotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCLOTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

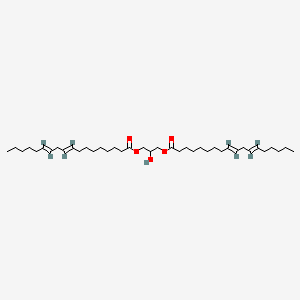

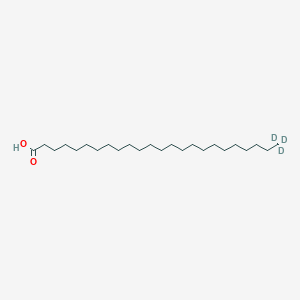

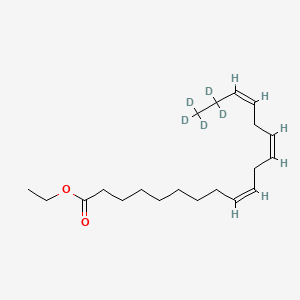

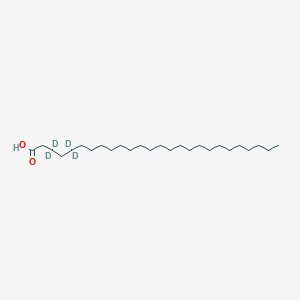

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

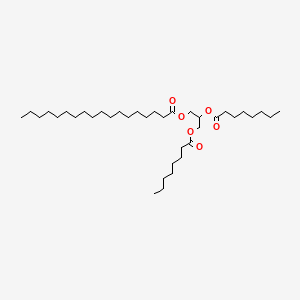

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)